Molecular weight and formula of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene
Molecular weight and formula of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene
Introduction
This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene, a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and trifluoromethyl groups onto a benzene scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. This guide will delve into the molecular characteristics, synthesis, potential applications, and safety considerations of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Profile and Physicochemical Properties
2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene possesses a unique combination of functional groups that contribute to its distinct chemical nature. The presence of a trifluoromethyl group generally increases lipophilicity and metabolic stability, while the fluorine atom can modulate electronic properties and binding interactions.[1][2]
Key Identifiers and Properties:
| Property | Value | Source/Method |
| IUPAC Name | 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene | Nomenclature |
| CAS Number | 1221272-95-2 | [3] |
| Molecular Formula | C₉H₈F₄ | Deduced from Structure |
| Molecular Weight | 192.16 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid (Predicted) | Analogy to similar compounds |
| Boiling Point | ~150-170 °C (Predicted) | Analogy to similar compounds |
| Density | ~1.2 - 1.3 g/mL at 25 °C (Predicted) | Analogy to similar compounds |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, EtOAc, THF) | General properties of similar compounds |
Note: Some physicochemical properties are predicted based on structurally related compounds due to the limited availability of direct experimental data for this specific molecule.
Strategic Importance in Medicinal Chemistry
The unique substitution pattern of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene makes it a valuable building block in the design of novel therapeutic agents. The individual substituents contribute distinct advantages:
-
Trifluoromethyl Group (-CF₃): This group is a well-established bioisostere for a methyl group and is known to enhance metabolic stability by blocking sites of oxidative metabolism.[1] Its strong electron-withdrawing nature can also influence the acidity of nearby functional groups and modulate protein-ligand interactions.[2] The introduction of a -CF₃ group can significantly improve the lipophilicity, metabolic stability, and biological activity of drug molecules.[2]
-
Fluorine Atom (-F): The substitution of hydrogen with fluorine can lead to improved potency, metabolic stability, and pharmacokinetic properties.[4][5] Fluorine's high electronegativity can alter the electronic landscape of the aromatic ring, influencing binding affinities and pKa values of the molecule.[4]
-
Methyl Groups (-CH₃): The two methyl groups provide steric bulk and can be crucial for establishing specific interactions within a protein's binding pocket. They also contribute to the overall lipophilicity of the compound.
The combination of these groups on a benzene ring creates a scaffold with tunable properties, making it an attractive starting point for developing drug candidates in various therapeutic areas, including oncology, virology, and neuroscience.[2][6]
Synthesis and Reaction Pathways
A potential retrosynthetic analysis is outlined below:
Figure 2: Proposed final step in the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
The following is a generalized protocol for a Suzuki coupling reaction to introduce the final methyl group, based on standard procedures for similar transformations.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. [7][8]
Analytical Characterization
The structural elucidation and purity assessment of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show distinct signals for the two aromatic protons and the two methyl groups.
-
¹³C NMR: Would reveal the nine unique carbon signals of the molecule.
-
¹⁹F NMR: Is a crucial technique that would display two distinct signals: one for the single fluorine atom and another for the trifluoromethyl group, with characteristic chemical shifts and coupling patterns. [9]* Mass Spectrometry (MS): Would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation.
-
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C-F and C-H bonds, as well as aromatic C=C stretching vibrations.
Safety and Handling
While a specific safety data sheet for 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene is not publicly available, general precautions for handling fluorinated aromatic compounds should be strictly followed. These compounds can be irritating to the skin, eyes, and respiratory system.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.
It is imperative to consult the safety data sheet of structurally similar compounds and to conduct a thorough risk assessment before handling this chemical.
Conclusion
2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene represents a promising scaffold for the development of new chemical entities in the pharmaceutical and agrochemical industries. Its unique combination of fluoro, methyl, and trifluoromethyl substituents offers a powerful tool for fine-tuning the properties of bioactive molecules. While specific experimental data for this compound is limited, this guide provides a solid foundation based on established chemical principles and data from analogous structures. Further research into the synthesis, properties, and biological activities of this compound is warranted to fully explore its potential.
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